N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Derivatives as a Core Heterocyclic Scaffold in Organic Chemistry Research
Pyrazole derivatives are a paramount class of heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms. proquest.com This structural motif serves as a crucial building block in organic synthesis due to its diverse chemical reactivity and the wide array of biological activities exhibited by its derivatives. globalresearchonline.net The presence of the pyrazole nucleus is a key feature in numerous molecules with applications spanning medicine, agriculture, and material science. nih.govmdpi.com
In the pharmaceutical industry, the pyrazole scaffold is integral to the design of novel therapeutic agents. nbinno.com Compounds incorporating this ring system have demonstrated a broad spectrum of pharmacological activities. globalresearchonline.net Similarly, in the agrochemical sector, pyrazole derivatives are fundamental intermediates for synthesizing herbicides, insecticides, and fungicides, thereby playing a role in crop protection and agricultural productivity. nbinno.com The unique photophysical properties of pyrazole structures are also harnessed in material science for the development of functional materials like organic light-emitting diodes (OLEDs) and advanced polymers. nbinno.com
The synthetic versatility of pyrazoles allows for extensive functionalization of the ring, enabling the fine-tuning of their physicochemical and biological properties. A multitude of synthetic methodologies have been reported over the years, making a vast range of pyrazole analogues accessible for research and development. nih.gov
Historical and Contemporary Perspectives on N-Substituted Pyrazole-5-amines in Synthetic and Mechanistic Studies
The study of 5-aminopyrazoles has a long and rich history, with investigations spanning over a century. beilstein-journals.orgnih.gov These compounds have been recognized as pivotal synthons for constructing a variety of fused heterocyclic systems. scirp.orgbeilstein-journals.org Early research, chronicled in reviews from the mid-20th century, laid the groundwork for understanding the fundamental reactivity of this scaffold. nih.gov
Historically, the synthesis of 5-aminopyrazoles has heavily relied on the condensation reactions of hydrazines with β-ketonitriles or their derivatives, such as alkylidenemalononitriles. beilstein-journals.orgresearchgate.net These methods remain foundational in accessing the pyrazole-5-amine core.
| Precursor Type | Reactant | Resulting Scaffold |
| β-Ketonitrile | Hydrazine (B178648) | 5-Aminopyrazole |
| Malononitrile (B47326) Derivative | Hydrazine | 5-Aminopyrazole |
| Alkylidenemalononitrile | Hydrazine | 5-Aminopyrazole |
In contemporary research, N-substituted pyrazole-5-amines, including N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine, are valued as highly versatile intermediates. scirp.orgscirp.org Modern synthetic efforts focus on developing more efficient and regioselective methods for their preparation and subsequent elaboration. For instance, novel methods for the direct preparation of N-substituted pyrazoles from primary amines have been developed, offering alternatives to the use of often hard-to-handle hydrazine derivatives. nih.govacs.org
Mechanistic studies have revealed that the amino group at the C5 position significantly influences the reactivity of the pyrazole ring, making these compounds excellent precursors for fused pyrazoloazines like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgresearchgate.net The reaction pathways often involve a sequence of Michael additions, cyclizations, and dehydration/aromatization steps. beilstein-journals.org Researchers continue to explore the reactivity of N-substituted pyrazole-5-amines toward various electrophilic and nucleophilic reagents to synthesize novel heterocyclic systems. scirp.org For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with α,β-unsaturated ketones can yield complex pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethyl-5-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-11-8-10(13-14(11)2)9-6-4-3-5-7-9/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOREYZSRBEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NN1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497792 | |
| Record name | N,1-Dimethyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653574-53-9 | |
| Record name | N,1-Dimethyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of N,1 Dimethyl 3 Phenyl 1h Pyrazol 5 Amine Derivatives
Rational Design and Synthesis of N,1-Dimethyl-3-Phenyl-1H-Pyrazol-5-amine Core Structures
The construction of the this compound nucleus is achieved through several robust synthetic methodologies. These approaches are designed to control the substitution pattern on the pyrazole (B372694) ring, ensuring the desired placement of the phenyl group at C3, the amino group at C5, and the methyl groups at the N1 and amino positions.
The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org For the synthesis of a 3-phenyl-substituted core, benzoylacetonitrile (B15868) is the ideal starting β-ketonitrile. nih.gov The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration. nih.gov
To achieve the N,1-dimethyl substitution pattern of the target compound, methylhydrazine can be used. The reaction of benzoylacetonitrile with methylhydrazine, however, can lead to a mixture of two regioisomers: 1,3-dimethyl-5-phenyl-1H-pyrazol-5-amine and the desired 1,5-dimethyl-3-phenyl-1H-pyrazol-5-amine. The regiochemical outcome is often influenced by reaction conditions such as pH and solvent. Subsequent N-methylation of the 5-amino group would be required to complete the synthesis.
A more direct approach involves the use of 1,1-dimethylhydrazine. The cyclocondensation with benzoylacetonitrile would theoretically lead to the desired this compound core, although careful optimization is necessary to control the reaction pathway and yield.
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. rsc.org For the synthesis of functionalized 5-aminopyrazole scaffolds, a common MCR involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and a hydrazine. rsc.org
In the context of this compound, a plausible three-component strategy would involve:
Benzaldehyde (B42025) as the precursor for the 3-phenyl group.
Malononitrile (B47326) to provide the C4 and C5 carbons and the amino group nitrogen.
Methylhydrazine to form the pyrazole ring.
The reaction typically proceeds through an initial Knoevenagel condensation between benzaldehyde and malononitrile to form benzylidenemalononitrile. This intermediate then undergoes a Michael addition with methylhydrazine, followed by intramolecular cyclization and tautomerization to yield the 1-methyl-3-phenyl-5-aminopyrazole derivative. rsc.org A final N-methylation step would be necessary to obtain the target compound. These MCRs are often catalyzed and can be performed under various conditions, including microwave irradiation, to enhance reaction rates and yields. nih.govscielo.br
The efficiency, yield, and regioselectivity of pyrazole synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalysis is crucial for developing robust synthetic protocols.
The choice of solvent can significantly impact the outcome of cyclocondensation and multicomponent reactions. Aprotic dipolar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide have been shown to be effective, often providing better yields and regioselectivity compared to protic solvents like ethanol. nih.gov In some cases, green solvents like water or ionic liquids, or even solvent-free conditions, have been successfully employed, particularly in conjunction with microwave irradiation. nih.govscielo.br
Temperature is another critical parameter. While many pyrazole syntheses are conducted at elevated temperatures (reflux), some reactions proceed efficiently at room temperature, which can be advantageous for sensitive substrates. nih.gov Temperature can also control the final product; for instance, milder conditions might yield a dihydropyrazole (pyrazoline) intermediate, whereas more drastic temperatures can promote the dehydration step to form the aromatic pyrazole ring. scielo.brresearchgate.net
| Solvent System | Typical Temperature Range | Observed Effects on Yield and Selectivity | Reference |
|---|---|---|---|
| Ethanol (Protic) | Room Temp. to Reflux | Commonly used, but may lead to mixtures of regioisomers and lower yields. | nih.gov |
| N,N-Dimethylformamide (DMF) (Aprotic Dipolar) | Room Temp. to 120°C | Often improves yields and regioselectivity by accelerating dehydration steps. | nih.gov |
| Acetic Acid | Reflux | Acts as both solvent and acidic catalyst, promoting cyclization. | nih.gov |
| Ionic Liquids (e.g., [bmim]Br) | 90°C - 120°C | Serves as a green, recyclable medium; can enhance reaction rates. | nih.gov |
| Solvent-Free (Microwave) | 100°C - 200°C | Drastically reduces reaction times and often improves yields; environmentally friendly. | scielo.brresearchgate.net |
Catalysis is key to enhancing the efficiency of pyrazole synthesis. A wide range of catalysts, including acids, bases, and metal complexes, have been developed to facilitate these transformations.
Acid Catalysts: Lewis acids (e.g., FeCl₃, Zn(OAc)₂, CuBr₂) and Brønsted acids (e.g., HCl, p-TSA) are often used to activate carbonyl groups, promoting the initial nucleophilic attack by hydrazine. nih.govtandfonline.com Solid acids like montmorillonite (B579905) KSF clay are also effective and offer the advantage of easy removal from the reaction mixture. nih.gov
Base Catalysts: Bases such as triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to deprotonate active methylene compounds in MCRs or to facilitate the cyclization step in condensations. nih.govnih.gov
Metal/Nanoparticle Catalysts: Transition metal catalysts, particularly those based on copper and palladium, are employed in cross-coupling reactions to build the pyrazole core or in oxidative cyclizations. nih.govmdpi.com More recently, heterogeneous nanocatalysts like SrFe₁₂O₁₉ or Ag/ZnO have gained attention for their high efficiency, stability, and recyclability, especially in solvent-free or aqueous media. rsc.orgnih.gov
Organocatalysts: L-proline has been used as an effective organocatalyst in three-component reactions to afford pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles. beilstein-journals.org
| Catalyst Type | Example(s) | Function/Role in Reaction | Reference |
|---|---|---|---|
| Brønsted Acid | HCl, p-TSA | Activates carbonyls; accelerates dehydration. | nih.gov |
| Lewis Acid | FeCl₃, Cu(OTf)₂ | Coordinates to carbonyls and nitriles, increasing their electrophilicity. | nih.gov |
| Base | Triethylamine, DBU | Promotes Knoevenagel condensation; facilitates cyclization. | nih.gov |
| Iodine (I₂) | I₂ | Acts as a dual-role Lewis acid and mild oxidant. | rsc.org |
| Nanoparticles | SrFe₁₂O₁₉, Ag/ZnO | Heterogeneous catalysis, often under green conditions; high reusability. | rsc.org |
| Copper Salts | Cu(OAc)₂, CuCl₂ | Catalyzes oxidative C-H/N-H and C-H/C-H coupling reactions. | mdpi.com |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Regioselective Functionalization and Derivatization of the this compound Nucleus
The this compound core is a polyfunctional scaffold with several sites amenable to derivatization. The primary reactive centers are the 5-amino group and the electron-rich C4 position of the pyrazole ring, allowing for regioselective chemical transformations.
The 5-amino group serves as a potent nucleophile and is a key handle for constructing fused heterocyclic systems. For instance, cyclocondensation reactions with 1,3-dielectrophilic reagents, such as β-diketones or α,β-unsaturated ketones, lead to the formation of fused pyrazolo[3,4-b]pyridines. nih.govresearchgate.net The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid has been shown to produce 1,3,4,6-tetrasubstituted pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and aromatization. nih.gov The amino group can also react with isothiocyanates to form thiourea (B124793) derivatives, which can be cyclized to yield fused systems like pyrazolo[1,5-a] researchgate.nettandfonline.comlongdom.orgtriazines. nih.gov
The C4 position of the pyrazole ring is activated by the adjacent amino group, making it susceptible to electrophilic substitution. Reactions such as acylation, formylation, and Vilsmeier-Haack reactions can introduce functional groups at this position. For example, selective C-acylation at the C4 position of 3-methyl-1-phenyl-pyrazol-5-one (a related tautomer) is well-documented and proceeds efficiently. rsc.org Furthermore, the C4-H bond can participate in transition-metal-catalyzed coupling reactions. Copper-catalyzed oxidative C-H/N-H dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine has been reported to yield pyrazole-fused pyridazines, demonstrating a method for direct C-H functionalization. mdpi.com This reactivity allows for the synthesis of complex dimeric structures or for the introduction of new substituents at the C4 position.
Electrophilic Substitution Reactions on the Pyrazole Ring and Phenyl Moiety
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The primary sites of reactivity are the C-4 position of the pyrazole ring and the ortho- and para-positions of the C-3 phenyl group. The regioselectivity of these reactions is governed by the electronic effects of the substituents on the pyrazole core.
In 5-aminopyrazole systems, the C-4 position is the most electron-rich and sterically accessible carbon atom, making it the preferred site for electrophilic attack. nih.govresearchgate.net The amino group at C-5 and the alkyl group at N-1 act as electron-donating groups, increasing the electron density within the heterocyclic ring, particularly at the C-4 position. This heightened nucleophilicity directs incoming electrophiles preferentially to this site, a principle that holds true provided the C-4 position is unsubstituted. researchgate.net Theoretical methods such as the analysis of Fukui functions and molecular electrostatic potential (MEP) have been used to rationalize the sites of electrophilic substitution in aromatic compounds, confirming the high reactivity of the C-4 position in pyrazole derivatives. rhhz.net In instances where the C-4 position is blocked, electrophilic substitution may occur on the C-3 phenyl ring, typically directed to the para-position due to steric considerations and electronic activation. researchgate.net
Halogenation is a fundamental electrophilic substitution reaction that introduces a synthetically versatile handle onto the pyrazole core. For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the C-4 position can be efficiently achieved using N-halosuccinimides (NXS, where X = Cl, Br, I). beilstein-archives.orgbeilstein-archives.org These reactions are typically metal-free and can be performed under mild conditions, often at room temperature. beilstein-archives.orgresearchgate.net
A study on the halogenation of 3-aryl-1H-pyrazol-5-amines demonstrated that reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) provide good to excellent yields of the corresponding 4-halo-pyrazol-5-amines. beilstein-archives.org The solvent can play a crucial role; for instance, dimethyl sulfoxide (DMSO) has been shown to act as both a solvent and a catalyst in these transformations. beilstein-archives.orgresearchgate.net The scope of this reaction is broad, tolerating various substituents on the N-1 and C-3 aryl groups. beilstein-archives.org Even unsubstituted 3-phenyl-1H-pyrazol-5-amine undergoes successful halogenation, yielding the desired 4-halo products. beilstein-archives.org
| Substrate (General Structure) | Halogenating Agent (NXS) | Solvent | Conditions | Product (General Structure) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | DMSO | rt, 3h | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 | beilstein-archives.org |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | DMSO | rt, 6h | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 92 | beilstein-archives.org |
| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | DMSO | rt, 3h | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 68 | beilstein-archives.org |
| 3-phenyl-1H-pyrazol-5-amine | NBS | DMSO | rt, 3h | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70 | beilstein-archives.org |
| 3-phenyl-1H-pyrazol-5-amine | NIS | DMSO | rt, 6h | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80 | beilstein-archives.org |
Nucleophilic Substitution Reactions and Reactivity Profiles
While the electron-rich nature of the pyrazole-5-amine ring makes it more amenable to electrophilic attack, nucleophilic substitution reactions are also feasible, particularly on pre-functionalized derivatives. The introduction of a halogen at the C-4 position, as described above, activates the ring for subsequent nucleophilic displacement. These 4-halopyrazoles can serve as precursors for the introduction of various nucleophiles, including amines, alcohols, and thiols, to generate more complex derivatives. For instance, a 4-iodo-pyrazole derivative can undergo copper-catalyzed reactions with nucleophiles to form new C-N, C-O, or C-S bonds. scirp.org The reactivity of the pyrazole system towards nucleophiles is also central to the synthesis of fused heterocyclic systems, where intramolecular nucleophilic attack is a key step. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Methodologies
Transition-metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles. rsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
For pyrazole-5-amine systems, C-H activation and cross-coupling reactions provide a direct route to functionalized products without the need for pre-halogenation. Rhodium(III)-catalyzed C-H activation of a phenyl-1H-pyrazol-5-amine, followed by a [5+1] annulation with alkynes, has been used to construct pyrazolo[1,5-a]quinazolines. rsc.org Similarly, copper-catalyzed oxidative C-H/C-H cross-coupling reactions have been employed for the dimerization of 5-aminopyrazoles, leading to pyrazole-fused pyridazines and pyrazines. mdpi.com
The halogenated pyrazole-5-amines are excellent substrates for traditional cross-coupling reactions. For example, 4-iodo-substituted azopyrroles, derived from pyrazol-5-amines, readily participate in Sonogashira cross-coupling reactions with terminal alkynes, demonstrating the utility of the halogen as a coupling handle. nih.govacs.org Nickel-catalyzed C-N cross-coupling reactions have also been developed for aminopyrazoles with (hetero)aryl chlorides, expanding the toolkit for creating diverse molecular architectures. researchgate.net
| Reaction Type | Catalyst/Reagents | Coupling Partners | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Iodo-azopyrrole + Terminal Alkyne | Alkyne-substituted azopyrrole | nih.govacs.org |
| C-H/C-H Oxidative Coupling | Cu(OAc)₂, BPO, K₂S₂O₈ | 5-Aminopyrazole + 5-Aminopyrazole | Dipyrazole-fused pyridazine (B1198779) | mdpi.com |
| C-N Cross-Coupling | Nickel/DalPhos Ligand | Aminopyrazole + (Hetero)aryl Chloride | N-Aryl-aminopyrazole | researchgate.net |
| C-H Activation/[5+1] Annulation | [RhCp*Cl₂]₂, AgSbF₆ | Phenyl-1H-pyrazol-5-amine + Alkyne | Pyrazolo[1,5-a]quinazoline | rsc.org |
Controlled Oxidation and Reduction Pathways of Pyrazole-5-amines
The pyrazole-5-amine scaffold is susceptible to various oxidative transformations. A notable reaction is the oxidative dehydrogenative coupling to form azo compounds. nih.govnih.govacs.org This can be achieved through different catalytic systems, leading to selective product formation. One pathway involves an iodine-mediated reaction with tert-butyl hydroperoxide (TBHP) as the oxidant, which simultaneously installs a C-I bond at the C-4 position and forms an N=N bond between two pyrazole units. nih.govacs.org Alternatively, a copper-catalyzed system can directly couple two pyrazol-5-amine molecules to form the corresponding azo derivative without iodination. nih.govacs.org
Under certain oxidative conditions, the pyrazole ring itself can undergo cleavage. An oxidative ring-opening of 1H-pyrazol-5-amines using iodosobenzene (B1197198) (PhIO) has been reported to form 3-diazenylacrylonitrile derivatives under transition-metal-free conditions. researchgate.net This transformation highlights the potential for more drastic structural modifications through controlled oxidation.
Reduction pathways, while less explored for this specific scaffold, would typically target the phenyl ring under harsh hydrogenation conditions or reduce any introduced nitro or azo functionalities. The exocyclic amino group itself is generally stable to common reducing agents.
Derivatization Strategies at the Exocyclic Amino Functionality
The exocyclic amino group at the C-5 position is a key site for nucleophilic reactivity. nih.gov Its reactivity generally surpasses that of the endocyclic N-1 nitrogen and the C-4 carbon, making it the primary target for derivatization with electrophiles. nih.gov
Common derivatization strategies include acylation and formylation. scirp.org For example, treatment with acetic anhydride (B1165640) or benzoyl chloride leads to the corresponding 5-acylamino pyrazoles. scirp.org This amino group is also a crucial building block in the synthesis of fused heterocyclic systems. It can act as the key nucleophile in condensation reactions with a variety of bielectrophilic partners, such as β-diketones, β-ketonitriles, and α,β-unsaturated ketones, to construct fused rings like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov The regioselectivity of these cyclization reactions depends on the reaction conditions and the nature of the electrophile. nih.gov
Construction of Fused Heterocyclic Systems from this compound Precursors
The this compound scaffold is a versatile building block in organic synthesis, serving as a precursor for a wide array of fused heterocyclic systems. Its reactive amino group and the adjacent C4-H bond on the pyrazole ring provide key sites for annulation reactions, leading to the formation of complex polycyclic structures. These reactions are pivotal for developing novel compounds with potential applications in medicinal chemistry and materials science.
The dimerization of 5-aminopyrazole derivatives represents a direct and efficient strategy for constructing dipyrazole-fused pyridazine and pyrazine (B50134) ring systems. This transformation can be selectively controlled through the choice of catalyst and reaction conditions.
A notable method involves a copper-catalyzed chemoselective dimerization of 5-aminopyrazoles. mdpi.com This approach allows for the switchable synthesis of either dipyrazole-fused pyridazines or pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com For instance, using a model substrate like 3-methyl-1-phenyl-1H-pyrazol-5-amine, the reaction's outcome can be directed towards the desired fused system.
The synthesis of dipyrazole-fused pyridazines is effectively achieved using a Cu(OAc)₂ catalyst in the presence of oxidants like benzoyl peroxide (BPO) and K₂S₂O₈ in toluene (B28343) at elevated temperatures. mdpi.com Conversely, the formation of dipyrazole-fused pyrazines is favored when using a CuCl₂ catalyst with 1,10-phenanthroline (B135089) as a ligand and tert-butyl peroxybenzoate as the oxidant. mdpi.com These methodologies demonstrate the power of catalyst control in directing the reaction pathway towards specific isomers.
Table 1: Conditions for Copper-Catalyzed Dimerization of 5-Aminopyrazoles
| Target Heterocycle | Catalyst System | Oxidants | Solvent | Temperature (°C) |
| Dipyrazole-fused Pyridazine | Cu(OAc)₂ | Benzoyl Peroxide (BPO), K₂S₂O₈ | Toluene | 100 |
| Dipyrazole-fused Pyrazine | CuCl₂, 1,10-phenanthroline | tert-Butyl peroxybenzoate (TBPB), Na₂CO₃ | Toluene | 130 |
The imidazo[1,2-b]pyrazole core is another important heterocyclic system accessible from 5-aminopyrazole precursors. A powerful and efficient method for its construction is the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.netscribd.com This one-pot, three-component reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide. researchgate.net The reaction proceeds through the formation of an iminium salt intermediate from the aldehyde and the aminopyrazole, which then reacts with the isocyanide, followed by cyclization and oxidation to yield the final imidazo[1,2-b]pyrazole product. scribd.com
Another synthetic route involves the dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid to afford ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. nih.gov This intramolecular cyclization provides a more rigid fused system. The versatility of the imidazo[1,2-b]pyrazole scaffold allows for further functionalization, and it has been explored as a potential non-classical isostere of indole (B1671886) in drug design. rsc.org
Table 2: Synthetic Approaches to Imidazo[1,2-b]pyrazoles
| Method | Reactants | Reagents/Conditions | Product Type |
| Groebke–Blackburn–Bienaymé Reaction | 5-Aminopyrazole, Aldehyde, Isocyanide | Ammonium (B1175870) chloride, Reflux | Imidazo[1,2-b]pyrazoles |
| Intramolecular Cyclization | 4-Carboxyethyl-5-amino-pyrazole derivative | Concentrated H₂SO₄ | 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole |
Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine skeleton, an isomer of purine, is a privileged scaffold in medicinal chemistry. Several synthetic strategies have been developed starting from 5-aminopyrazoles. One novel, one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃), followed by heterocyclization induced by hexamethyldisilazane. semanticscholar.org This process involves Vilsmeier amidination and subsequent imination reactions. semanticscholar.org
Other approaches include the cyclization of ortho-amino ester derivatives of pyrazoles with various nitriles, which can be performed using both conventional heating and microwave-assisted methods. nih.gov Furthermore, the reaction of 5-amino-pyrazole-4-carbonitrile derivatives with formic acid under reflux conditions leads to the formation of pyrazolo[3,4-d]pyrimidin-4-one structures. nih.gov Multicomponent reactions also provide an efficient route; for example, a four-component microwave-assisted synthesis using an ionic liquid as a catalyst has been reported to produce pyrazolo[3,4-d]pyrimidines in good yields. researchgate.net
Table 3: Selected Synthetic Routes to Pyrazolo[3,4-d]pyrimidines
| Method | Key Reactants | Reagents/Conditions |
| One-Flask Synthesis | 5-Aminopyrazole, N,N-substituted amide | 1. PBr₃; 2. Hexamethyldisilazane |
| Cyclization | Ortho-amino ester of pyrazole, Nitrile | Conventional heating or Microwave |
| Cyclocondensation | 5-Amino-pyrazole-4-carbonitrile | Formic acid, Reflux |
| Multicomponent Reaction | 5-Aminopyrazole, Aldehyde, etc. | Ionic liquid catalyst, Microwave |
Pyrazolopyridines
The synthesis of pyrazolo[3,4-b]pyridines, another class of fused heterocycles, frequently employs 5-aminopyrazoles as the key starting material. nih.gov A common and effective strategy is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents in acidic media, such as acetic acid. nih.govbeilstein-journals.org When non-symmetrical dicarbonyl compounds are used, the reaction can lead to a mixture of regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. nih.gov
Another well-established route involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. beilstein-journals.orgnih.gov This reaction is proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and subsequent aromatization to yield the final pyrazolopyridine product. beilstein-journals.org Multicomponent reactions have also been successfully applied. For instance, the one-pot reaction of a 5-aminopyrazole derivative, an arylaldehyde, and a cyclic ketone in acetic acid with a trifluoroacetic acid promoter under microwave irradiation yields macrocyclane-fused pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov
Table 4: Common Synthetic Strategies for Pyrazolo[3,4-b]pyridines
| Method | Key Reactants | Reagents/Conditions |
| Condensation | 5-Aminopyrazole, 1,3-Dicarbonyl compound | Acetic acid, Reflux |
| Michael Addition/Cyclization | 5-Aminopyrazole, α,β-Unsaturated ketone | Ionic liquid ([bmim]Br), 90 °C |
| Multicomponent Reaction | 5-Aminopyrazole, Arylaldehyde, Cyclic ketone | Acetic acid, TFA, Microwave |
Iii. Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Elucidation of Reaction Mechanisms for Key Synthetic Routes
The synthesis of N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine, like many substituted pyrazoles, is typically achieved through condensation reactions. The most prevalent method involves the reaction of a 1,3-dielectrophilic compound with a substituted hydrazine (B178648). Mechanistic studies of these routes are crucial for controlling regioselectivity and optimizing reaction yields.
The primary route for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. For this compound, the logical precursors are benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile) and methylhydrazine. The mechanism is a well-established stepwise process. chim.it
The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of methylhydrazine on the electrophilic ketone carbonyl carbon of benzoylacetonitrile. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate, which then eliminates a water molecule to form a hydrazone intermediate. chim.it The second stage of the mechanism involves an intramolecular cyclization. The terminal nitrogen atom of the hydrazone moiety attacks the carbon atom of the nitrile group, leading to a five-membered ring. chim.it Subsequent tautomerization of the resulting imine yields the aromatic 5-aminopyrazole ring.
A critical mechanistic consideration in this synthesis is regioselectivity. Methylhydrazine is an unsymmetrical hydrazine, and the initial nucleophilic attack can occur from either the substituted (N1) or unsubstituted (N2) nitrogen atom. The reaction's outcome is largely governed by the relative nucleophilicity and steric hindrance of the two nitrogen atoms. Under neutral or acidic conditions, the reaction generally favors the formation of the 1,3-disubstituted product, as seen in the target compound. chim.it
Table 1: Mechanistic Steps in the Synthesis of this compound
| Step | Description | Intermediate Formed |
| 1 | Nucleophilic attack of methylhydrazine on the carbonyl carbon of benzoylacetonitrile. | Tetrahedral Adduct |
| 2 | Dehydration to form the hydrazone. | Hydrazone |
| 3 | Intramolecular nucleophilic attack of the terminal nitrogen on the nitrile carbon. | Iminopyrazolidine |
| 4 | Tautomerization to achieve aromaticity. | This compound |
This table outlines the generally accepted stepwise mechanism for the condensation reaction leading to the formation of the substituted 5-aminopyrazole.
While condensation reactions are fundamental to its synthesis, this compound and its analogs can participate in oxidative transformations where radical intermediates play a key role. The electron-rich nature of the aminopyrazole ring and the presence of N-H (in parent aminopyrazoles) or C-H bonds make it susceptible to oxidation.
Studies on the closely related compound 3-methyl-1-phenyl-1H-pyrazol-5-amine have shown that it can undergo oxidative dimerization. mdpi.com Such reactions, often promoted by metal catalysts like copper salts in the presence of an oxidant, are proposed to proceed through radical pathways. mdpi.com The mechanism may involve the initial formation of an aminyl radical or a radical cation after a single-electron transfer (SET) from the aminopyrazole to the oxidant. These highly reactive radical intermediates can then couple, leading to new C-C, C-N, or N-N bonds. mdpi.com
Furthermore, the synthesis of pyrazoles from β,γ-unsaturated hydrazones has been shown to involve the formation of hydrazonyl radicals, followed by cyclization. organic-chemistry.org The general chemistry of hydrazine derivatives confirms their propensity to form radical intermediates during metabolic or chemical oxidation. nih.gov These findings suggest that oxidative reactions of this compound likely involve radical species, which could be harnessed for further functionalization of the pyrazole (B372694) core.
The pyrazole ring is aromatic and can undergo substitution reactions. For 5-aminopyrazoles, the C4 position is particularly electron-rich due to the electron-donating effects of the amino group and the ring nitrogens, making it a prime site for electrophilic aromatic substitution.
Reactions such as halogenation of 3-aryl-1H-pyrazol-5-amines with reagents like N-bromosuccinimide (NBS) proceed readily at the C4 position. beilstein-archives.org This type of reaction follows a classical stepwise electrophilic aromatic substitution (SEAr) mechanism. The electrophile (e.g., Br+) attacks the π-system of the pyrazole ring to form a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the ring. In the final step, a base removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the substituted product. This process is distinctly stepwise, not concerted.
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common unless the ring is activated by strong electron-withdrawing groups. Mechanistic studies on other aromatic systems have shown that SNAr reactions can proceed through either a classical two-step mechanism involving a stable Meisenheimer intermediate or, less commonly, a concerted (cSNAr) mechanism. nih.govsemanticscholar.org For a concerted pathway to be viable, specific electronic and steric conditions must be met, which are not typical for the electron-rich this compound system without further modification.
Catalysis plays a significant role in the synthesis and transformation of pyrazoles, influencing reaction rates and selectivity.
Acid Catalysis: The Knorr pyrazole synthesis and related condensations are frequently catalyzed by acids. jk-sci.com The catalytic mechanism involves the protonation of the carbonyl oxygen of the β-ketonitrile precursor. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. The acid also facilitates the final dehydration step of the cyclized intermediate, promoting the formation of the stable aromatic pyrazole ring. jk-sci.com
Metal Catalysis: Transition metals are employed in more advanced transformations. For instance, Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of fused pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines. rsc.org The proposed catalytic cycle involves the coordination of the pyrazole nitrogen to the metal center, followed by directed C-H activation of the phenyl ring to form a rhodacycle intermediate. Subsequent coordination and insertion of an alkyne, followed by reductive elimination, constructs the new fused ring system. The catalyst is crucial for activating the otherwise inert C-H bond and controlling the annulation pathway. rsc.org
Table 2: Influence of Catalysis on Pyrazole Synthesis and Functionalization
| Catalyst Type | Role in Mechanism | Impact on Reaction |
| Acid (e.g., H₂SO₄, AcOH) | Protonates carbonyl group, facilitates dehydration. | Increases reaction rate in condensation synthesis. jk-sci.com |
| Copper (e.g., Cu(OAc)₂) | Promotes single-electron transfer to generate radical intermediates. | Enables oxidative coupling and dimerization reactions. mdpi.com |
| Rhodium (e.g., [RhCp*Cl₂]₂) | Mediates C-H bond activation and directs annulation. | Allows for the synthesis of complex fused heterocyclic systems. rsc.org |
This table summarizes the mechanistic roles of different types of catalysts in the reactions involving the pyrazole core.
Identification and Characterization of Transient Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the synthesis of pyrazoles, several key intermediates have been proposed, and in some cases, isolated or observed spectroscopically.
During the condensation of 1,3-dicarbonyls with hydrazines, a key intermediate is the initial hydrazone or enamine adduct. rsc.org Following the initial condensation, a non-aromatic cyclized intermediate is formed. Depending on the specific reactants, this can be a hydroxypyrazolidine or an iminopyrazolidine. rsc.orgresearchgate.net For example, in the reaction of β-aminoenones with hydrazines, 5-hydroxypyrazolines have been isolated and characterized. researchgate.net
Advanced techniques like transient flow kinetic analysis have provided deeper insights, revealing that the Knorr pyrazole synthesis can be more complex than previously thought, involving unexpected intermediates and autocatalytic pathways. rsc.org HPLC-MS data from such studies have identified species like hydroxylpyrazolidine and even di-addition intermediates where two molecules of hydrazine react with one molecule of the diketone. rsc.org These transient species are critical branch points in the reaction pathway that dictate the final product distribution and regioselectivity. Characterization is typically achieved through a combination of mass spectrometry and NMR spectroscopy, which can provide structural information on these short-lived molecules. rsc.orgresearchgate.net
Iv. Advanced Structural Analysis, Tautomerism, and Conformational Studies
Comprehensive Studies on Annular and Side-Chain Tautomerism in Pyrazole-5-amines
Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of many heterocyclic systems, including pyrazoles. mdpi.com In 3(5)-aminopyrazoles, both the pyrazole (B372694) ring itself and the exocyclic amino group can participate in proton exchange, leading to different tautomeric forms. semanticscholar.org
Prototropic annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms of the ring (N1 and N2). semanticscholar.org For a generic 3(5)-substituted pyrazole, this results in an equilibrium between two distinct tautomers. For instance, a 3-substituted pyrazole can exist in equilibrium with its 5-substituted tautomer. The position of this equilibrium is sensitive to the electronic nature of the substituents on the carbon atoms. researchgate.net Generally, electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the C5-tautomer. researchgate.net
In the specific case of the target molecule, N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine , the presence of a methyl group on the N1 nitrogen atom "locks" the ring system. This substitution prevents the migration of a proton between the ring nitrogens, thereby precluding annular tautomerism. However, understanding this phenomenon is crucial for contextualizing the structure and reactivity of the broader class of N-unsubstituted pyrazole-5-amines from which it is derived.
To better understand the principles of tautomerism, it is instructive to examine the well-studied case of pyrazolones. These compounds are structural analogues of pyrazole-5-amines where the amino group is replaced by a hydroxyl group, leading to potential keto-enol tautomerism. Pyrazolones can exist in three principal tautomeric forms: the OH-form (enol), the NH-form, and the CH-form (keto). clockss.orgresearchgate.net
The equilibrium between these forms is highly dependent on factors such as the substituents and the solvent. researchgate.net For example, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists predominantly as the 1H-pyrazol-3-ol (OH-form) in the solid state and in nonpolar solvents, forming dimeric units connected by hydrogen bonds. nih.gov In contrast, other substitution patterns may favor the keto form. nih.gov This system provides a clear example of how different isomeric forms can be stabilized under varying conditions, a principle that also applies to the amine-imine tautomerism possible in pyrazole-5-amines.
The solvent environment plays a critical role in determining the position of a tautomeric equilibrium. nih.gov Changes in solvent polarity can alter the relative stability of tautomers by affecting their dipole moments and their capacity for hydrogen bonding. doaj.org In pyrazole systems, polar protic solvents can form hydrogen bonds with the ring's nitrogen atoms, which can favor one tautomer over another. nih.gov For pyrazolones, the equilibrium can be significantly shifted; a compound that exists in one form in a nonpolar solvent may favor a different tautomer in a polar medium like DMSO or water. clockss.orgresearchgate.net This interplay between the solute and solvent highlights the dynamic nature of these molecules in solution.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
|---|---|---|---|
| Hexane | 1.9 | Tautomer A (Less Polar) | Nonpolar solvent stabilizes the less polar tautomer through van der Waals interactions. Self-association of pyrazole molecules may occur. fu-berlin.de |
| Chloroform | 4.8 | Equilibrium Mixture | Modest polarity allows for a mixture of tautomers, with the equilibrium position sensitive to specific substituent effects. |
| Acetone | 21.0 | Tautomer B (More Polar) | Polar aprotic solvent stabilizes the tautomer with the larger dipole moment. |
| DMSO | 47.0 | Tautomer B (More Polar) | High polarity and hydrogen bond accepting capability can strongly stabilize one tautomer over the other. fu-berlin.de |
| Water | 80.1 | Tautomer B (More Polar) | Polar protic solvent forms strong hydrogen bonds, significantly stabilizing the more polar tautomer capable of H-bonding. doaj.org |
Conformational Analysis and Intramolecular Interactions in this compound Analogues
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For analogues of this compound, the most significant conformational flexibility arises from the rotation of the phenyl group at the C3 position and the dimethylamino group at the C5 position.
The relative orientation of the phenyl ring with respect to the pyrazole ring is determined by the torsion angle around the C3-C(phenyl) bond. Steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyrazole ring can lead to a non-planar arrangement. The equilibrium conformation represents a balance between stabilizing π-π interactions and destabilizing steric repulsion. researchgate.net The planarity of the system affects the degree of electronic conjugation between the two rings. Similarly, rotation around the C5-N bond of the amino group influences the orientation of the methyl groups and their interaction with neighboring parts of the molecule. Intramolecular hydrogen bonding and other non-covalent interactions can play a significant role in stabilizing specific conformers in related analogues. nih.gov
Spectroscopic and Diffraction Techniques for Definitive Structural Elucidation
A combination of spectroscopic and diffraction methods is essential for the unambiguous determination of molecular structure, including the identification of dominant tautomers and conformers. X-ray crystallography provides definitive structural information in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govfu-berlin.de However, in solution, where molecules are dynamic, spectroscopic techniques are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying tautomerism in solution. bohrium.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the structure and relative abundance of different tautomers can be determined. clockss.org
In systems with rapid tautomeric exchange, the observed NMR spectrum is an average of the spectra of the individual tautomers. However, by lowering the temperature, it is often possible to slow the rate of interconversion to the point where separate signals for each tautomer can be observed. fu-berlin.de The relative integrals of these signals provide a direct measure of the tautomeric equilibrium constant (KT). bohrium.com For pyrazoles, distinct chemical shifts for the C3 and C5 carbons are particularly useful for assigning the structure of the dominant tautomer in both solution and solid-state (CPMAS NMR) experiments. cdnsciencepub.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons, aiding in the conformational analysis of the molecule. nih.gov
| Tautomeric Form | Key Atom | Characteristic ¹³C Chemical Shift (δ, ppm) | Characteristic ¹⁵N Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Pyrazolone (B3327878) (Keto Form) | C=O (C5) | ~170-180 | N/A | clockss.org |
| Pyrazolol (Enol Form) | C-OH (C5) | ~155-165 | N/A | nih.gov |
| 3-Aminopyrazole | C-NH₂ (C3) | ~150-160 | Pyrrole-like N1-H: ~180-200 Pyridine-like N2: ~250-270 | fu-berlin.de |
| 5-Aminopyrazole | C-NH₂ (C5) | ~140-150 | Pyridine-like N1: ~250-270 Pyrrole-like N2-H: ~180-200 | fu-berlin.de |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides definitive evidence of the three-dimensional structure of molecules in the solid state. While the specific crystal structure for this compound is not widely published, analysis of closely related aminopyrazole derivatives offers significant understanding of the expected structural features and intermolecular interactions.
For instance, the single-crystal X-ray diffraction of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, a structural analog, reveals an orthorhombic crystal system. nih.gov In this molecule, the central pyrazole ring is essentially planar. nih.gov The phenyl and methoxybenzene rings are rotated out of the plane of the pyrazole ring, with dihedral angles of 29.41° and 37.01°, respectively. nih.gov A key feature of its solid-state architecture is the presence of intermolecular hydrogen bonds. Specifically, an N—H⋯N hydrogen bond links molecules related by symmetry, forming a C(5) chain that propagates along the crystallographic b-axis. nih.gov This type of interaction is crucial in dictating the packing of molecules within the crystal lattice.
Similarly, studies on other substituted aminopyrazoles, such as 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, confirm the planarity of the pyrazole ring. iucr.orgiucr.org In this compound, the crystal structure is stabilized by an intramolecular N—H⋯O hydrogen bond. iucr.orgiucr.org The supramolecular structure of pyrazole derivatives is often governed by a network of hydrogen bonds. In the case of 4,4′-Methylenebis(1-phenyl-3-methyl-1H-pyrazol-5-ol), both intra- and intermolecular hydrogen bonds are observed, creating hydrogen-bonded sheets that stack within the crystal. iucr.org
These findings collectively suggest that the solid-state structure of this compound would likely feature a planar pyrazole core. The molecular packing would be significantly influenced by intermolecular forces, particularly hydrogen bonds involving the amine group and the pyrazole nitrogen atoms, leading to the formation of chains, dimers, or more complex sheet-like structures. researchgate.net
Table 1: Crystallographic Data for a Related Aminopyrazole Derivative
| Parameter | Value (for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) |
|---|---|
| Chemical Formula | C₁₆H₁₅N₃O |
| Molecular Weight | 265.31 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.9638 (6) |
| b (Å) | 6.3639 (2) |
| c (Å) | 28.2466 (12) |
| Volume (ų) | 2689.87 (18) |
| Z | 8 |
Data sourced from reference nih.gov.
Utilization of UV-Vis and FT-IR Spectroscopy in Tautomeric and Conformational Investigations
UV-Vis and FT-IR spectroscopy are powerful tools for investigating the tautomeric equilibria and conformational properties of pyrazole derivatives in different environments. Tautomerism in aminopyrazoles is a key aspect of their chemical behavior, as the amine group can exist in equilibrium with an imine form.
UV-Vis Spectroscopy: The electronic absorption spectra of pyrazole derivatives are sensitive to their tautomeric form and the polarity of the solvent. researchgate.netmdpi.com Different tautomers possess distinct electronic structures, leading to different absorption maxima (λmax). For example, studies on related pyrazolone systems show that the position of λmax can shift significantly when the solvent is changed from nonpolar (e.g., cyclohexane) to polar (e.g., ethanol), indicating a shift in the tautomeric equilibrium. researchgate.net A compound that can exist in multiple tautomeric forms may exhibit two or more distinct absorption bands. researchgate.net For this compound, the amino tautomer is expected to be the most stable form. However, UV-Vis spectroscopy could be employed to detect the presence of minor tautomers in solution and to study how factors like solvent polarity and pH influence the equilibrium.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of a molecule, making it highly effective for identifying functional groups and probing molecular structure, including tautomerism and conformation. nih.gov
In the context of aminopyrazoles, FT-IR is particularly useful for distinguishing between the amino (-NH₂) and potential imino (=NH) tautomers.
N-H Vibrations: The amino group of the 5-aminopyrazole tautomer gives rise to characteristic stretching vibrations in the 3500-3300 cm⁻¹ region. The imino group of a tautomeric form would show a distinct =N-H stretching band, typically around 3300-3200 cm⁻¹.
Ring Vibrations: The vibrational frequencies of the pyrazole ring itself, such as C=N and C=C stretching modes, are also sensitive to the tautomeric form. The C-N stretching vibration of the pyrazole ring is often observed as an intense band around 1290 cm⁻¹. researchgate.net
Conformational Analysis: FT-IR spectra can reveal the presence of different conformers. For example, changes in the vibrational spectra in different solvents can be attributed to shifts in conformational equilibria. nih.gov For this compound, this could involve rotation around the C-N bond of the amino group or the C-C bond connecting the phenyl ring to the pyrazole core. iu.edu.sa
Investigations on 3(5)-aminopyrazoles using matrix isolation IR spectroscopy combined with theoretical calculations have shown that the 3-amino tautomer is more stable than the 5-amino tautomer. nih.gov The experimental IR spectra allow for a clear distinction between the two forms based on their unique vibrational fingerprints. nih.gov
Table 2: Typical FT-IR Vibrational Frequencies for Aminopyrazole Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 |
| Imino (=NH) | Stretching | 3300 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2965 - 2880 |
| C=N / C=C (Ring) | Stretching | 1650 - 1500 |
| Amino (-NH₂) | Scissoring / Bending | 1650 - 1580 |
| Methyl C-H | Asymmetric & Symmetric Deformation | 1465 - 1370 |
| Pyrazole Ring C-N | Stretching | ~1290 |
Data compiled from general spectroscopic tables and pyrazole-specific literature. researchgate.netnih.gov
V. Computational Chemistry and Theoretical Approaches for Pyrazole 5 Amines
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and ab initio calculations are extensively used to model these characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry and various electronic properties of molecules like N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict molecular geometries with high accuracy. nih.govtandfonline.com
These calculations optimize the molecular structure to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the pyrazole (B372694) ring, the orientation of the phenyl substituent, and the geometry of the dimethylamino group. Electronic properties such as the dipole moment and the distribution of atomic charges (e.g., through Natural Bond Orbital, NBO, analysis) can also be determined, offering insights into the molecule's polarity and reactive sites. researchgate.net The molecular electrostatic potential (MEP) map, for instance, can visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Ground State Geometrical and Electronic Properties of this compound (Illustrative Data)
| Parameter | Calculated Value |
|---|---|
| Bond Length (N1-N2) | ~1.38 Å |
| Bond Length (C3-Phenyl) | ~1.48 Å |
| Bond Angle (N2-N1-C5) | ~108° |
| Dihedral Angle (Pyrazole-Phenyl) | ~25-35° |
| Dipole Moment | ~2.5 D |
Tautomerism is a significant phenomenon in N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two nitrogen atoms of the ring, leading to different isomers. researchgate.net For the parent compound, 3-phenyl-1H-pyrazol-5-amine, two primary tautomers would exist: the 3-phenyl-1H-pyrazol-5-amine and the 5-phenyl-1H-pyrazol-3-amine forms.
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a high level of theory for calculating the relative energies and stabilities of these tautomers. nih.govresearchgate.net Studies on similar 3(5)-substituted pyrazoles have shown that the relative stability is highly dependent on the electronic nature of the substituents. nih.govresearchgate.net Electron-donating groups, like an amino group, tend to favor residence at the C3 position of the pyrazole ring. nih.gov However, in the specific case of this compound, the presence of a methyl group on the N1 position prevents annular tautomerism, locking the molecule into a single tautomeric form. Theoretical calculations for its unmethylated precursor would be crucial to predict the most stable form before N-substitution.
Table 2: Calculated Relative Tautomeric Energies for 3(5)-Phenyl-1H-pyrazol-5(3)-amine (Illustrative Data)
| Tautomer | Method/Basis Set | Relative Energy (kJ/mol) | Relative Stability |
|---|---|---|---|
| 3-Phenyl-1H-pyrazol-5-amine | MP2/6-311++G | 0.00 | Most Stable |
| 5-Phenyl-1H-pyrazol-3-amine | MP2/6-311++G | +8.5 | Less Stable |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and reactivity. sapub.org
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the phenyl ring and the C=N bonds of the pyrazole. A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org Analysis of the FMOs helps predict how the molecule will interact with other reagents in chemical reactions.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 eV | Localized on pyrazole ring and amino N atom |
| LUMO | -1.2 eV | Localized on phenyl ring and pyrazole C=N bonds |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates moderate kinetic stability |
Molecular Modeling and Simulation for Understanding Molecular Behavior
While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with larger systems, such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov This method is instrumental in theoretical studies for understanding potential intermolecular interactions. For this compound, docking simulations could be performed against a variety of protein targets to explore its theoretical binding modes. rdd.edu.iqijpbs.com
The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy. The results reveal potential key interactions, such as hydrogen bonds (e.g., involving the amine group or pyrazole nitrogens), π-π stacking (between the phenyl or pyrazole rings and aromatic amino acid residues), and van der Waals forces. rdd.edu.iq This analysis provides a theoretical framework for how the molecule might interact at a molecular level, independent of any biological or physiological outcome. nih.gov
Table 4: Illustrative Molecular Docking Results for this compound with a Generic Kinase Active Site
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.2 |
| Hydrogen Bond Interactions | Amine N-H with backbone C=O of Alanine |
| Pyrazole N2 with side chain of Lysine | |
| π-π Stacking | Phenyl ring with side chain of Phenylalanine |
| van der Waals Contacts | Methyl groups with hydrophobic pocket (Leucine, Valine) |
Computational methods can be used to perform a systematic search of the conformational space to identify stable, low-energy conformers. researchgate.net By calculating the energy for different dihedral angles of the phenyl ring, an energy landscape map can be generated. This map reveals the most stable conformations (energy minima) and the energy barriers (transition states) that must be overcome for the molecule to rotate from one conformer to another. mdpi.com This information is critical for understanding the molecule's flexibility and the predominant shapes it adopts in solution.
Table 5: Relative Energies of Different Phenyl Ring Conformations in this compound (Illustrative Data)
| Dihedral Angle (N2-C3-C_phenyl-C_phenyl) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| 30° | 0.00 | Global Minimum (Most Stable) |
| 90° | +2.5 | Rotational Barrier (Transition State) |
| 150° | +0.25 | Local Minimum (Stable) |
| 0° | +3.0 | Sterically Hindered (Unstable) |
Continuum Solvation Models (e.g., PCM) for Simulating Solvent Effects
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are a class of computational methods used to simulate these effects efficiently. The Polarizable Continuum Model (PCM) is one of the most widely used approaches in this category. wikipedia.org
Instead of modeling each individual solvent molecule, which would be computationally expensive, the PCM method treats the solvent as a continuous, polarizable dielectric medium. wikipedia.org The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interactions between the solute and the solvent are calculated. ohio-state.edu This approach allows for the calculation of the free energy of solvation, which is typically broken down into three main components:
G_es (Electrostatic): The energy arising from the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum.
G_dr (Dispersion-Repulsion): The energy associated with the van der Waals interactions between the solute and the solvent molecules.
G_cav (Cavitation): The energy required to create the cavity for the solute molecule within the solvent. wikipedia.org
Different versions of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), have been developed to refine these calculations. wikipedia.orgq-chem.com For a molecule like this compound, applying PCM would allow researchers to predict its stability, conformational preferences, and reactivity in various solvents. While PCM is highly effective for modeling electrostatic interactions, its accuracy can be limited in non-polar solvents where non-electrostatic effects become more dominant. wikipedia.org
Table 1: Key Components of PCM Solvation Energy
| Energy Component | Description |
|---|---|
| Electrostatic (G_es) | Interaction between the solute's charge and the polarized solvent continuum. |
| Dispersion-Repulsion (G_dr) | Van der Waals forces (attraction and repulsion) between the solute and solvent. |
| Cavitation (G_cav) | Energy needed to form the solute cavity within the solvent. |
Aromaticity Assessment and Its Influence on Pyrazole Ring Stability (e.g., NICS calculations)
A widely used computational method to quantify the aromatic character of a ring is the Nucleus-Independent Chemical Shift (NICS) calculation. ias.ac.in This method involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity; the more negative the value, the stronger the aromatic character. ias.ac.inmdpi.com Conversely, a positive NICS value suggests anti-aromaticity, while a value near zero implies a non-aromatic system.
Several variants of NICS exist, such as NICS(0) (calculated at the ring center), NICS(1) (calculated 1 Å above the ring plane), and NICS(1)_zz (which considers only the tensor component perpendicular to the ring plane and is often considered a more reliable measure of π-aromaticity). ias.ac.innih.gov Studies on pyrazole and related azoles have shown that while the pyrazole ring is aromatic, its aromaticity can be less robust than that of benzene (B151609) and can be influenced by substituents on the ring. scispace.com For this compound, NICS calculations would confirm the aromaticity of both the pyrazole and phenyl rings, providing a quantitative measure of their contribution to the molecule's thermodynamic stability.
Table 2: Illustrative NICS(1)_zz Values for Aromatic Rings
| Ring System | Typical NICS(1)_zz Value (ppm) | Aromatic Character |
|---|---|---|
| Benzene | -30 to -35 | Strongly Aromatic |
| Pyrazole | -15 to -25 | Aromatic |
| Cyclohexane (Chair) | -2 to +2 | Non-Aromatic |
Note: These are typical value ranges and can vary based on the computational method and molecular substitution.
Detailed Analysis of Intermolecular Interactions and Supramolecular Assembly
In the solid state, molecules of this compound arrange themselves into a crystal lattice through a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and physical properties like melting point and solubility. Computational methods provide a detailed analysis of these forces.
Hydrogen bonds are strong, highly directional intermolecular forces that play a dominant role in the supramolecular assembly of many nitrogen-containing heterocyclic compounds. acs.org In the case of this compound, the primary amine group (-NH₂) at the C5 position is a potent hydrogen bond donor. The pyridinic nitrogen atom (N2) of the pyrazole ring is a primary hydrogen bond acceptor.
Table 3: Potential Hydrogen Bonding in this compound
| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Amino Group (N-H) | Pyrazole Ring (N2) | Intermolecular N-H···N | Dimers, Chains |
In addition to hydrogen bonding, π-stacking interactions are significant in organizing aromatic molecules in the solid state. This compound contains two aromatic systems: the phenyl ring and the pyrazole ring. These rings can interact with the rings of neighboring molecules through π-π stacking. mdpi.com
These interactions typically occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov π-stacking between phenyl rings, pyrazole rings, or phenyl and pyrazole rings of adjacent molecules contributes significantly to the cohesive energy of the crystal lattice, often working in concert with hydrogen bonds to build a stable three-dimensional structure. as-proceeding.comnih.gov
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules.
By mapping properties like d_norm (normalized contact distance) onto this surface, one can visualize regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. as-proceeding.comnih.gov
Furthermore, the Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of all intermolecular contacts. This plot shows the percentage contribution of different atom-pair contacts (e.g., H···H, C···H, N···H) to the total surface area. as-proceeding.com For this compound, this analysis would likely reveal the dominance of H···H contacts (due to the abundance of hydrogen atoms) and significant contributions from N···H and C···H contacts, quantitatively confirming the importance of hydrogen bonding and other weaker interactions in the crystal packing. nih.govresearchgate.net
Table 4: Hypothetical Hirshfeld Surface Contact Percentages for a Pyrazole Derivative
| Intermolecular Contact Type | Typical Contribution (%) | Interaction Implication |
|---|---|---|
| H···H | 40 - 60% | General van der Waals packing |
| C···H / H···C | 15 - 25% | Weak C-H···π and other contacts |
| N···H / H···N | 10 - 20% | Hydrogen bonding |
| C···C | 3 - 8% | π-π stacking |
Note: These percentages are illustrative and based on published data for similar heterocyclic compounds.
Vi. Structure Activity Relationship Sar Methodologies in Advanced Chemical Biology Research
Principles of Pyrazole-5-amine Derivative Design Based on SAR Data
The design of derivatives of N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine is guided by data correlating structural modifications to changes in chemical and physical properties. The pyrazole (B372694) ring is a versatile scaffold whose characteristics can be finely tuned by altering substituents at its various positions. researchgate.netresearchgate.net The parent compound features a methyl group at the N1 position, a phenyl group at C3, and a dimethylamino group at C5. SAR principles dictate that modifications to these substituents will systematically alter the molecule's properties.
The position of substituents on the pyrazole ring significantly influences its electronic distribution and, consequently, its reactivity. The pyrazole nucleus contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). nih.gov In this compound, the N1 position is methylated, which prevents tautomerism and locks the positions of the other substituents. mdpi.com
Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, which is the most electron-rich carbon. nih.gov The reactivity of this position is modulated by the electronic nature of the groups at C3 and C5. The phenyl group at C3 is generally electron-withdrawing via induction but can donate electrons through resonance, while the amino group at C5 is a strong electron-donating group. nih.gov This electronic push-pull system enhances the nucleophilicity of the C4 position. Studies on substituted pyrazoles have shown that electron-donating groups increase the basicity and acidity of the ring nitrogens, affecting their interaction with other molecules. nih.gov
When synthesizing pyrazole derivatives, the regioselectivity of the reaction—the preference for reaction at one position over another—is governed by both steric and electronic effects. During the synthesis of the pyrazole ring itself, for instance, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can yield two different regioisomers. mdpi.com The final product distribution depends on the steric bulk and electronic character of the substituents on both reactants. mdpi.comnih.gov
For a pre-formed ring like this compound, further substitutions are directed by the existing groups. The bulky phenyl group at C3 can sterically hinder reactions at the adjacent C4 and N2 positions. nih.gov Conversely, the smaller methyl group at N1 presents less of a steric clash. Electronically, the powerful electron-donating amino group at C5 strongly activates the C4 position for electrophilic substitution. Computational studies using Density Functional Theory (DFT) have confirmed that electronic effects are often the dominant factor in determining the regioselectivity of N-substitution on the pyrazole ring. nih.govacs.org
Table 2: Steric and Electronic Effects on Regioselectivity in Pyrazole Synthesis
| Effect Type | Substituent Feature | Influence on Regioselectivity | Example |
|---|---|---|---|
| Electronic | Electron-donating group (e.g., -NH2) | Directs electrophiles to specific positions (e.g., C4). nih.gov | An amino group at C5 enhances the rate of electrophilic substitution at C4. |
| Electronic | Electron-withdrawing group (e.g., -NO2) | Deactivates the ring towards electrophilic attack. nih.gov | A nitro group at C4 would make further electrophilic substitution difficult. |
| Steric | Bulky group (e.g., Phenyl, t-Butyl) | Hinders approach of reactants to adjacent positions. nih.gov | A bulky group at C3 can favor substitution at the less hindered N1 position over the N2 position during alkylation of an NH-pyrazole. mdpi.com |
| Steric | Small group (e.g., -CH3) | Allows easier access for reactants to nearby positions. nih.gov | A methyl group at C3 results in less regioselectivity compared to a bulkier group. |
In Vitro Methodologies for Investigating Molecular Recognition and Interactions
To understand how a compound like this compound interacts with biological targets, a suite of in vitro methodologies is employed. These techniques focus on the direct physical interactions between the molecule and its target, such as an enzyme or a receptor, independent of the downstream biological effects.
Enzyme inhibition studies are critical for characterizing the interaction between a potential inhibitor and its target enzyme. For pyrazole derivatives, which are known to inhibit various enzymes like kinases and carbonic anhydrases, these studies elucidate the mode of inhibition. mdpi.comnih.gov Kinetic analyses can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. researchgate.net These analyses yield key kinetic parameters such as the inhibition constant (Kᵢ), which quantifies the inhibitor's binding affinity. nih.gov For instance, studies on pyrazole-based inhibitors have determined Kᵢ values in the nanomolar to micromolar range for enzymes like carbonic anhydrase I and II. nih.gov
Receptor binding assays directly measure the affinity and selectivity of a ligand for a receptor. These assays typically use a radiolabeled or fluorescently tagged ligand of known high affinity to establish a baseline of receptor binding. The test compound, such as a derivative of this compound, is then introduced at increasing concentrations to compete with the labeled ligand for the binding site. The displacement of the labeled ligand is measured, allowing for the calculation of the test compound's inhibitory constant (Kᵢ). elsevierpure.com This provides a quantitative measure of the ligand's affinity for the receptor. Such assays have been instrumental in characterizing pyrazole derivatives as antagonists for cannabinoid receptors and as partial agonists for the nicotinic acid receptor, focusing purely on the binding event itself. elsevierpure.comebi.ac.uk
Computational methods are indispensable tools for predicting and rationalizing the interactions between a ligand and its biological target, thereby guiding SAR studies.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov Docking algorithms sample numerous possible conformations and positions of the ligand within the binding pocket and use a scoring function to estimate the binding affinity, often reported as a binding energy (kJ/mol or kcal/mol). nih.govijpbs.com For pyrazole derivatives, docking studies have been used to predict binding modes with targets like receptor tyrosine kinases and carbonic anhydrase, identifying key interactions such as hydrogen bonds and π-π stacking that stabilize the complex. nih.govnih.govrdd.edu.iq
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations model the movements and interactions of all atoms in the system, providing insights into the stability of the predicted binding pose and the flexibility of the active site. nih.gov MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy.
Table 3: Outputs of Computational Approaches in SAR
| Computational Method | Primary Output | Information Provided |
|---|---|---|
| Molecular Docking | Binding Pose, Binding Energy/Score | Predicts the 3D orientation of the ligand in the active site and estimates binding affinity. Identifies key amino acid interactions. nih.govrsc.org |
| Molecular Dynamics | Trajectory of Atomic Coordinates | Assesses the stability of the ligand-receptor complex over time. Reveals conformational changes and flexibility. nih.gov |
| QSAR Modeling | Predictive Equation | Correlates physicochemical properties (descriptors) of a series of molecules with their activity to predict the activity of new compounds. nih.govmdpi.com |
Vii. Advanced Research Directions and Future Perspectives for N,1 Dimethyl 3 Phenyl 1h Pyrazol 5 Amine Studies
Development of Novel and Sustainable Catalytic Systems for Pyrazole (B372694) Synthesis
The synthesis of pyrazole derivatives, including N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine, is continually evolving with a strong emphasis on novel and sustainable catalytic systems. Modern synthetic strategies are moving away from traditional methods that often require harsh conditions and stoichiometric reagents, towards more environmentally benign and efficient catalytic processes.
Recent advancements have seen the successful application of various catalytic systems in pyrazole synthesis. For instance, nano-catalysts have demonstrated high efficiency and selectivity. One study highlighted the use of a novel nano copper catalyst immobilized on a layered double hydroxide (B78521) for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method offers advantages such as eco-friendliness, mild reaction conditions, and high yields (85–93%) in short reaction times (15–27 minutes). umn.edu While this specific study did not synthesize this compound, the methodology could potentially be adapted for its production.
Another promising area is the use of phase transfer catalysis (PTC). Research on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid-liquid PTC conditions, assisted by ultrasound, has shown the potential for efficient and scalable production of N-substituted pyrazoles. mdpi.com This approach could be explored for the N-methylation step in the synthesis of the title compound.
Furthermore, transition metal-catalyzed reactions continue to be a focal point of research. Rhodium(III)-catalyzed C–H activation/cyclization cascades have been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine derivatives. mdpi.com Such advanced catalytic methods offer novel pathways to functionalized pyrazoles and could be investigated for the synthesis of more complex structures derived from this compound.
The table below summarizes some of the novel catalytic systems that could be adapted for the synthesis of this compound and its derivatives.
| Catalyst Type | Example | Potential Application in this compound Synthesis | Key Advantages |
| Nano-catalyst | Copper immobilized on layered double hydroxide | Synthesis of the pyrazole core | Eco-friendly, mild conditions, high yields |
| Phase Transfer Catalyst | Quaternary ammonium (B1175870) salts | N-alkylation of the pyrazole ring | Efficient, scalable, potentially milder conditions |
| Transition Metal Catalyst | Rhodium(III) complexes | C-H functionalization of the phenyl ring | High atom economy, access to complex derivatives |
| Green Catalyst | Ammonium chloride | Knorr pyrazole synthesis | Inexpensive, non-toxic, renewable solvent compatibility |
Exploration of Pyrazole-5-amine Derivatives as Ligands in Coordination Chemistry for Material Science Applications
Pyrazole-5-amine derivatives are attractive ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms, which can coordinate with a variety of metal ions to form stable complexes. These complexes can exhibit interesting photophysical, magnetic, and catalytic properties, making them promising candidates for applications in material science.
The coordination chemistry of pyrazole-derived ligands has been extensively reviewed, highlighting their versatility in forming mononuclear and polynuclear complexes. umn.edursc.org While specific studies on this compound as a ligand are not abundant, research on structurally similar compounds provides valuable insights. For example, 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole has been used to synthesize a series of coordination polymers with cobalt(II), zinc(II), and cadmium(II). researchgate.net These materials exhibit interesting structural motifs and, in the case of the cobalt complex, magnetic ordering. researchgate.net
Furthermore, the incorporation of pyrazole-amine ligands into metal-organic frameworks (MOFs) is an emerging area. The porous nature of MOFs, combined with the functional properties of the pyrazole-based metal complexes, could lead to materials with applications in gas storage, separation, and catalysis.
The potential applications of coordination complexes of this compound and its derivatives in material science are summarized below.
| Application Area | Potential Property | Example from Related Compounds |
| Luminescent Materials | Fluorescence/Phosphorescence | Lanthanide complexes with boron-functionalized poly(pyrazolylpyridyl)borate ligands exhibit luminescence. nih.gov |
| Magnetic Materials | Magnetic Ordering | Cobalt(II) coordination polymer with a pyrazolyl-tetrazole ligand shows magnetic ordering. researchgate.net |
| Catalysis | Mimicking Enzyme Activity | Copper(II) complexes of pyrazole-hydrazone derivatives show high catecholase activity. nih.gov |
| Sensors | Ion Detection | Fused pyrazole derivatives have been shown to be selective fluorescent sensors for mercury ions. tandfonline.com |
Synergistic Integration of Computational and Experimental Methodologies for Comprehensive Mechanistic Elucidation
The combination of computational and experimental techniques offers a powerful approach to understanding the intricate details of reaction mechanisms and predicting the properties of novel compounds. In the context of this compound, such a synergistic approach can accelerate the development of new synthetic methods and the design of materials with desired functionalities.
Density Functional Theory (DFT) has become a valuable tool for studying pyrazole derivatives. DFT calculations can provide insights into molecular geometries, electronic structures, and vibrational frequencies, which can be correlated with experimental data from X-ray crystallography and spectroscopic techniques like NMR and FT-IR. researchgate.netnih.gov For instance, a study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine successfully used DFT calculations at the B3LYP/6-311 + G(2d, p) level to determine the optimized molecular crystal structure, which was in good agreement with experimental X-ray diffraction data. researchgate.net
Mechanistic studies of pyrazole synthesis have also benefited from computational chemistry. For example, the mechanism of pyrazole formation via oxidation-induced N–N coupling of diazatitanacycles has been investigated through a combination of kinetic studies and DFT calculations. researchgate.netnih.gov These studies help in understanding the role of the metal catalyst and the intermediates involved in the reaction pathway.
The table below illustrates how computational and experimental methods can be integrated in the study of this compound.
| Research Area | Computational Method | Experimental Technique | Synergistic Outcome |
| Molecular Structure | DFT (Geometry Optimization) | X-ray Crystallography, NMR | Accurate determination and validation of the 3D structure. |
| Reaction Mechanism | DFT (Transition State Search) | Kinetic Studies, Isotope Labeling | Detailed understanding of reaction pathways and rate-determining steps. |
| Spectroscopic Properties | TD-DFT (Excited State Calculations) | UV-Vis, Fluorescence Spectroscopy | Assignment of electronic transitions and prediction of photophysical properties. |
| Reactivity Prediction | Molecular Electrostatic Potential (MEP) | Reactivity studies with various reagents | Identification of electrophilic and nucleophilic sites, guiding synthetic modifications. |
Green Chemistry Principles and Methodologies in the Synthesis of Pyrazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
A significant focus in the green synthesis of pyrazoles is the use of alternative reaction media. Water, being non-toxic and readily available, is an ideal green solvent. Several methods for pyrazole synthesis in aqueous media have been reported, often in combination with recyclable catalysts like Amberlyst-70. researchgate.netnih.gov The use of deep eutectic solvents (DES) and ionic liquids (ILs) as green reaction media is also gaining traction.
Microwave-assisted organic synthesis (MAOS) is another green methodology that can significantly reduce reaction times and improve yields in pyrazole synthesis. rsc.org The combination of microwave irradiation with solvent-free conditions represents a particularly sustainable approach.
The application of multicomponent reactions (MCRs) is also a key aspect of green pyrazole synthesis. MCRs allow for the construction of complex molecules in a single step from three or more reactants, which increases atom economy and reduces waste. The synthesis of pyranopyrazole derivatives through a one-pot, five-component reaction using a tea waste-supported copper catalyst is a prime example of a green MCR. researchgate.net
The following table outlines key green chemistry principles and their application in the synthesis of pyrazole derivatives.
| Green Chemistry Principle | Application in Pyrazole Synthesis | Example |
| Use of Renewable Feedstocks | Synthesis from bio-based starting materials | Lactic acid as a component of a deep eutectic solvent for pyranopyrazole synthesis. |
| Atom Economy | Multicomponent reactions | One-pot synthesis of pyranopyrazoles from aldehydes, malononitrile (B47326), hydrazine (B178648), and ethyl acetoacetate. |
| Use of Safer Solvents | Reactions in water or bio-based solvents | Aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Microwave-promoted synthesis of 3,5-disubstituted-1H-pyrazoles. rsc.org |
| Catalysis | Use of recyclable and non-toxic catalysts | Ammonium chloride as a green catalyst for Knorr pyrazole synthesis. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,1-dimethyl-3-phenyl-1H-pyrazol-5-amine in a laboratory setting?
- Methodology : Synthesis typically involves cyclocondensation of precursors like hydrazines and ketones under controlled conditions. Key parameters include temperature (80–120°C), solvent selection (e.g., ethanol or methanol), and catalysts (e.g., piperidine). Multi-step protocols may require purification via column chromatography or recrystallization .
- Validation : Monitor reaction progress using TLC and confirm product identity via NMR (¹H/¹³C) and mass spectrometry (MS). Compare spectral data with literature values .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Identify amine protons (δ 3–5 ppm), aromatic protons (δ 7–8 ppm), and methyl groups (δ 2–3 ppm). ¹³C NMR reveals carbons adjacent to nitrogen .
- MS : Molecular ion peak at m/z 173.22 (C₁₀H₁₁N₃) confirms molecular weight .
- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection .
Q. What safety precautions are necessary when handling this compound?
- Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. Refer to SDS for specific hazards (e.g., skin/eye irritation). Emergency measures include rinsing with water and seeking medical attention .
Advanced Research Questions
Q. What challenges arise in resolving crystal structures of pyrazole derivatives, and how can they be addressed?
- Challenges : Twinning, disorder in substituents (e.g., phenyl rings), and weak diffraction.
- Solutions :
- Use SHELXL for refinement, leveraging constraints/restraints for disordered regions .
- Validate hydrogen bonding patterns with ORTEP for 3D visualization .
- Apply WinGX for metric analysis of molecular packing .
Q. How do substituents on the phenyl ring influence the biological activity of derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity .
- Bulky substituents (e.g., -OCH₃) improve metabolic stability but may reduce solubility .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Root Causes : Variability in reaction conditions (e.g., solvent polarity, catalyst loading) or purification methods.
- Troubleshooting :
- Reproduce protocols with strict control of variables (e.g., anhydrous solvents, inert atmosphere) .
- Optimize work-up: Use acid-base extraction to remove unreacted precursors .
Q. What computational methods support the design of novel derivatives with enhanced properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
